molecular formula C8H16N2O B14863998 5-(2-Aminoethyl)azepan-2-one

5-(2-Aminoethyl)azepan-2-one

Cat. No.: B14863998
M. Wt: 156.23 g/mol
InChI Key: XLLUQXJIYISGIO-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Aminoethyl)azepan-2-one typically involves the ring-expansion reaction of a 4-substituted cyclohexanone. One common method includes the use of a chiral 1,3-azidopropanol derivative, which reacts with the ketone using BF3.OEt2 as a Lewis acid promoter . This reaction results in the formation of the lactam ring, which is subsequently converted into the desired compound through the removal of the chiral nitrogen substituent.

Industrial Production Methods

Industrial production methods for this compound often involve one-pot synthesis procedures. These methods are advantageous due to their efficiency and ability to produce the compound in large quantities. The process typically includes the recyclization of small or medium carbo-, oxa-, or azacyclanes, as well as multicomponent heterocyclization reactions .

Chemical Reactions Analysis

Types of Reactions

5-(2-Aminoethyl)azepan-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for specific applications.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize this compound.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed for the reduction of this compound.

    Substitution: Substitution reactions often involve nucleophiles such as amines or halides under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.

Scientific Research Applications

5-(2-Aminoethyl)azepan-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(2-Aminoethyl)azepan-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or receptor antagonist, modulating biological processes by binding to active sites or receptors. This interaction can lead to changes in cellular signaling pathways, ultimately affecting various physiological functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(2-Aminoethyl)azepan-2-one is unique due to its seven-membered ring structure and the presence of an aminoethyl group. This structural feature imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C8H16N2O

Molecular Weight

156.23 g/mol

IUPAC Name

5-(2-aminoethyl)azepan-2-one

InChI

InChI=1S/C8H16N2O/c9-5-3-7-1-2-8(11)10-6-4-7/h7H,1-6,9H2,(H,10,11)

InChI Key

XLLUQXJIYISGIO-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NCCC1CCN

Origin of Product

United States

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